molecular formula C₆H₁₁NO₂ B148384 Ethyl 3-aminocrotonate CAS No. 7318-00-5

Ethyl 3-aminocrotonate

Cat. No. B148384
CAS RN: 7318-00-5
M. Wt: 129.16 g/mol
InChI Key: YPMPTULBFPFSEQ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-aminocrotonate is a versatile chemical compound that serves as a building block in the synthesis of various heterocyclic compounds. It is characterized by the presence of an amino group and a crotonate ester function within its structure, which allows it to undergo a range of chemical transformations .

Synthesis Analysis

The synthesis of ethyl 3-aminocrotonate derivatives can be achieved through different methods. One approach involves the addition of mono- and dianions of ethyl N-pivaloyl-3-aminocrotonate to substituted nitroarenes, leading to the formation of 3-aminoquinoline carboxylic acid derivatives . Another method includes the condensation of acetoacetic ester with various amines, aminoalcohols, and amino acids under mild conditions to obtain N-substituted alkyl derivatives . Additionally, ethyl 3-aminocrotonate can react with hydroxy(tosyloxy)iodobenzene to form a tosylate, which can further react to synthesize heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of ethyl 3-aminocrotonate derivatives has been elucidated using various spectroscopic techniques. For instance, the proton magnetic resonance (p.m.r.) spectra of ethyl 3-(glycosylamino)crotonates confirm the cis disposition of the amino and ethoxy-carbonyl groups and the presence of intramolecular bonding . X-ray analysis has been used to confirm the structure of phenyliodonium salts derived from ethyl 3-aminocrotonate .

Chemical Reactions Analysis

Ethyl 3-aminocrotonate is reactive towards a variety of reagents, leading to the formation of different heterocyclic structures. It can undergo condensation with β-keto isothiocyanates to form 1,4-dihydropyrimidine-2-thiols and 2-amino-1,3-thiazines, with the product ratio being influenced by the choice of solvent . The compound can also participate in Michael addition reactions to form polymeric betaines . Furthermore, it can react with metal acetates in the presence of NaNO2 to form metal complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-aminocrotonate and its derivatives have been extensively studied. Polymeric betaines based on ethyl 3-aminocrotonate exhibit stereochemical peculiarities, tautomeric transitions, and stimuli-sensitive properties that depend on factors such as pH, ionic strength, and the quality of solvents . The stimuli-sensitive properties of these polymeric betaines have been explored, showing that they can respond to changes in environmental conditions, such as pH and ionic strength .

Scientific Research Applications

Polymeric Applications

Preparation and Characterization of Novel Polymeric Betaines Based on Aminocrotonates
Ethyl 3-aminocrotonate is used in the formation of novel polymeric betaines. The study by Kudaibergenov, Bimendina, & Yashkarova (2007) focuses on the preparation and physico-chemical properties of these polymeric betaines, emphasizing their stereochemical peculiarities, tautomeric transitions, and their responsive properties under various conditions such as pH and electric field.

Chemical Synthesis and Structural Characterization

A Multicomponent Access to 1,3-Thiazine-6-phenylimino-5-carboxylates
Ethyl 3-aminocrotonate is utilized in multicomponent reactions to facilitate the synthesis of a series of substituted 1,3-thiazine-6-phenylimino-5-carboxylates. Trinh & McCluskey (2016) elaborate on this process, highlighting the mild conditions under which these reactions occur and the yields obtained.

Synthesis and Structural Analysis of Phenyliodonium Salts
The reaction of ethyl 3-aminocrotonate with hydroxy(tosyloxy)iodobenzene results in the formation of phenyliodonium salts. Neilands & Belyakov (2000) conducted a study focusing on the synthesis, crystal structure analysis, and the reaction of these salts with various pyridine derivatives.

Material Sciences and Spectroscopic Studies

Spectroscopic Characterization and Nonlinear Optical Properties
Ethyl 3-aminocrotonate is involved in the synthesis of complex molecules with potential applications in material sciences. For instance, Pekparlak et al. (2018) describe the synthesis of a molecule via a multicomponent reaction involving ethyl 3-aminocrotonate. They provide a detailed analysis of the crystal structure, spectroscopic characteristics, and nonlinear optical properties of the synthesized molecule.

Safety And Hazards

Ethyl 3-aminocrotonate is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

Ethyl 3-aminocrotonate is a very important organic chemical intermediate. It is mainly used as an organic synthesis and pesticide chemical intermediate. It can be used in the synthesis of uracil-based new herbicides (benzothiazole grass amine) .

properties

IUPAC Name

ethyl (Z)-3-aminobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-3-9-6(8)4-5(2)7/h4H,3,7H2,1-2H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMPTULBFPFSEQ-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C)\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(z)-Ethyl 3-aminobut-2-enoate

CAS RN

626-34-6, 7318-00-5
Record name Ethyl 3-aminocrotonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-aminocrotonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1086
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-aminocrotonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.983
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl 3-aminocrotonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-aminocrotonate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-aminocrotonate
Reactant of Route 3
Ethyl 3-aminocrotonate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 3-aminocrotonate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl 3-aminocrotonate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-aminocrotonate

Citations

For This Compound
503
Citations
RK Howe - The Journal of Organic Chemistry, 1977 - ACS Publications
… To a solution of 12.9 g (0.10 mol) of ethyl /3-aminocrotonate in 100 mL of ether was added dropwise, during 60 min with stirring at —5 to 0 C, 18.6 g (0.10 mol) of …
Number of citations: 3 pubs.acs.org
SA Monti - The Journal of Organic Chemistry, 1966 - ACS Publications
A general synthetic route to the 5-hydroxyindole nu-cleus, first described by Nenitzescu, 2· 3 involves the con-densation of a 1, 4-benzoquinone with an appropriate 3-aminocrotonate …
Number of citations: 44 pubs.acs.org
NQ Tung, NX Canh, HT Duc - tapchikhcn.haui.edu.vn
… the synthesis of ethyl 3aminocrotonate from ethyl acetoacetate and ammonium aceatte is a viable. Optimum process conditions for synthesizing ethyl 3-aminocrotonate: methanol as …
Number of citations: 5 tapchikhcn.haui.edu.vn
A Mukherjee, KK Mahalanabis - 2021 - nopr.niscpr.res.in
… Early researchers reported2b,c,d,h,33 some preliminary work on acylation of more commonly used ethyl 3aminocrotonate. However, lack of any systematic investigation on the …
Number of citations: 2 nopr.niscpr.res.in
SE Kudaibergenov, AG Didukh… - Macromolecular …, 2004 - Wiley Online Library
… synthesizing novel polybetaines based on ethyl 3-aminocrotonate and acrylic acid using the … derived from the acrylic acid and ethyl 3-aminocrotonate. The acid-base properties, …
Number of citations: 12 onlinelibrary.wiley.com
AG Sánchez, MT Aldave, U Scheidegger - Journal of the Chemical …, 1968 - pubs.rsc.org
… The XMe and XH multiplets of ethyl 3-aminocrotonate, and of its N-methyl and Nn-butyl derivatives, and the NH triplet of the latter compound were also registered at 60 MHz on a Perkin-…
Number of citations: 15 pubs.rsc.org
K Tsuda, Y Satch, N Ikekawa… - The Journal of Organic …, 1956 - ACS Publications
Reaction BetweenAcrolein and Ethyl /3-Aminocrotonate ^)NH gives thepicrate of IVa. Distillation of Ilia in a product of lawith I Page 1 800 NOTES vol. 21 ethyl ether to the solution. The …
Number of citations: 44 pubs.acs.org
N Gangadhar, GL Krupadanam - 1998 - nopr.niscpr.res.in
… involves the reaction of aldehyde .with NH3 in enthyl acetoacetate or ethyl 3aminocrotonate … 2a and ethyl 3-aminocrotonate 3 in methanol was refluxed for 6 hr. On cooling the reaction …
Number of citations: 6 nopr.niscpr.res.in
S Rehn, J Bergman - Tetrahedron, 2005 - Elsevier
… The product from this reaction was the adduct 9, in 62% yield when ethyl 3-aminocrotonate was used and in 45% yield when methyl 3-aminocrotonate was used. Thus in no case a …
Number of citations: 23 www.sciencedirect.com
H Antaki, V Petrow - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… (u) 2-Aminopyridine (9.4 g.) and ethyl /3-aminocrotonate were heated for 6-8 hours at 160-180", and then for a further hour at 200-220". Distillation of the solid reaction product at 18 mm.…
Number of citations: 52 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.